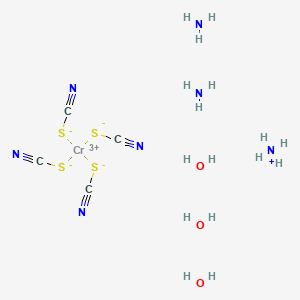
Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reinecke salt can be synthesized by reacting ammonium thiocyanate with chromium(III) chloride in the presence of ammonia . The reaction typically takes place in an aqueous solution, and the product is crystallized from the solution by cooling . The reaction conditions include maintaining a temperature between 30°C and 0°C while working under artificial light to prevent decomposition .
Industrial Production Methods
In industrial settings, Reinecke salt is produced by a similar method, but on a larger scale. The process involves the controlled addition of ammonium thiocyanate to a solution of chromium(III) chloride and ammonia, followed by crystallization and purification steps . The product is then dried and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Reinecke salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Reinecke salt can participate in redox reactions where the chromium(III) ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The thiocyanate ligands in Reinecke salt can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in redox reactions involving Reinecke salt.
Substituting Agents: Ligands such as chloride or nitrate can be used to substitute the thiocyanate ligands in Reinecke salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Reinecke salt with hydrogen peroxide can produce chromium(VI) compounds . Substitution reactions can yield various chromium complexes with different ligands .
Applications De Recherche Scientifique
Reinecke salt has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various ions and molecules.
Biological Studies: It is used in studies involving the interaction of metal complexes with biological molecules.
Industrial Applications: Reinecke salt is used in the production of pigments, dyes, and inks.
Mécanisme D'action
The mechanism by which Reinecke salt exerts its effects involves the interaction of the chromium(III) ion with various ligands and substrates . The molecular targets and pathways involved include the coordination of the chromium(III) ion with ligands such as thiocyanate, ammonia, and other molecules . These interactions can lead to changes in the electronic structure and reactivity of the chromium(III) ion, enabling it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium Hexacyanoferrate(II) Trihydrate:
Ammonium Hexachloroplatinate(IV): This compound is another example of a metal complex with similar coordination chemistry.
Uniqueness
Reinecke salt is unique in its combination of chromium(III) with thiocyanate and ammonia ligands, which gives it distinct chemical properties and reactivity . Its ability to form stable complexes with various ligands makes it a versatile reagent in analytical and industrial chemistry .
Propriétés
Formule moléculaire |
C4H16CrN7O3S4 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
azanium;azane;chromium(3+);tetrathiocyanate;trihydrate |
InChI |
InChI=1S/4CHNS.Cr.3H3N.3H2O/c4*2-1-3;;;;;;;/h4*3H;;3*1H3;3*1H2/q;;;;+3;;;;;;/p-3 |
Clé InChI |
QCFXGRIWIFNPHM-UHFFFAOYSA-K |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.O.O.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
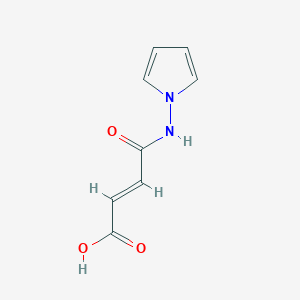
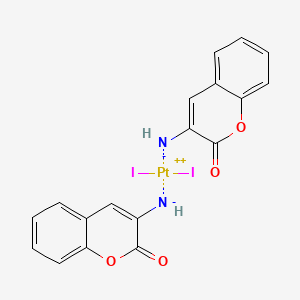
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
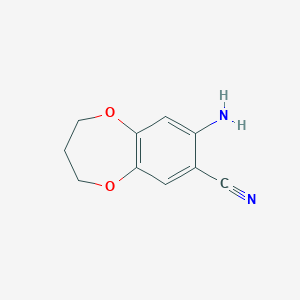

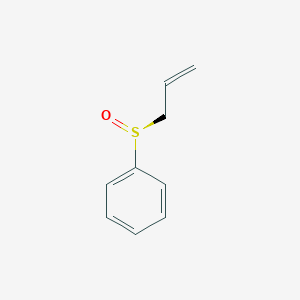
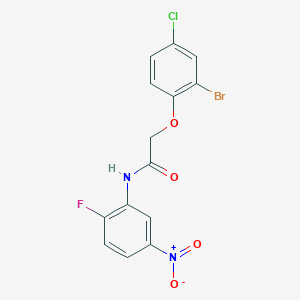
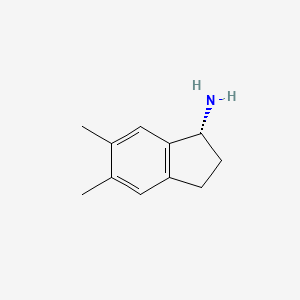
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
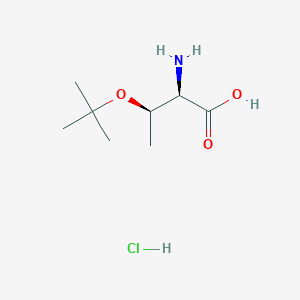
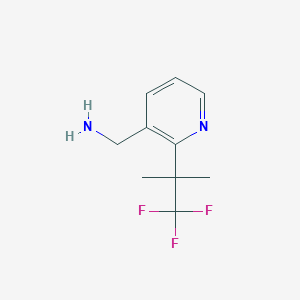
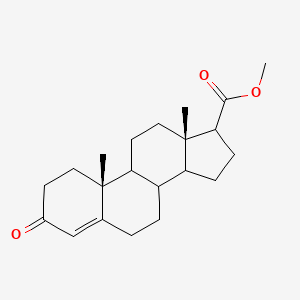
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
